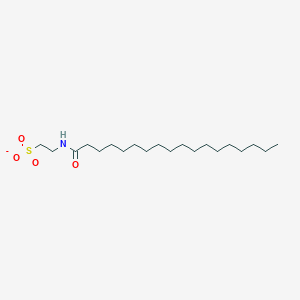
N-stearoyltaurine(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-stearoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-stearoyltaurine; major species at pH 7.3. It is a conjugate base of a N-stearoyltaurine.
科学的研究の応用
Neuroprotective Effects
N-Stearoyltaurine has garnered attention for its potential neuroprotective properties. It is implicated in modulating cellular functions related to insulin secretion and glucose metabolism. Research indicates that N-acyl taurines, including N-Stearoyltaurine, can influence calcium flux in pancreatic beta-cells, potentially enhancing insulin secretion and improving metabolic regulation.
Interaction with Ion Channels
Studies suggest that N-Stearoyltaurine may activate transient receptor potential (TRP) channels, specifically TRPV1 and TRPV4 receptors. These ion channels are involved in various physiological processes such as pain perception and temperature regulation. Further exploration of these interactions could elucidate the compound's role in pain modulation and sensory signaling pathways.
Lipidomics Studies
N-Stearoyltaurine has been isolated from rat brain tissue during lipidomics studies, highlighting its presence in neural signaling pathways. Its unique fatty acid chain length may confer distinct biological activities compared to other acylated taurines, suggesting a specialized role in brain function and energy balance regulation.
Metabolic Regulation
A study examining the effects of N-Stearoyltaurine on metabolic pathways demonstrated its influence on insulin secretion in pancreatic beta-cells. The compound was shown to enhance calcium influx, leading to improved insulin release under glucose-stimulated conditions. This finding suggests that N-Stearoyltaurine may play a role in managing glucose homeostasis and could be beneficial for metabolic disorders such as diabetes.
Pain Perception
Research involving animal models indicated that N-Stearoyltaurine could modulate pain perception through its action on TRP channels. By activating these channels, the compound may alter nociceptive signaling pathways, presenting a potential avenue for pain management therapies.
特性
分子式 |
C20H40NO4S- |
|---|---|
分子量 |
390.6 g/mol |
IUPAC名 |
2-(octadecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)/p-1 |
InChIキー |
LMIJIHJZVURGQK-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















